
Idrapril
概要
説明
イドラプリルは、ヒドロキサム酸系非アミノ酸誘導体クラスに属する新規アンジオテンシン変換酵素阻害剤です。 ヒドロキサム酸基を介して触媒的に重要な亜鉛イオンに結合することで知られており、これは阻害活性に不可欠です .
準備方法
合成経路と反応条件
イドラプリルの合成には、ヒドロキサム酸誘導体の形成が含まれます反応条件は通常、ジメチルスルホキシドなどの溶媒と、反応を促進する触媒の使用を含みます .
工業生産方法
イドラプリルの工業生産には、高収率と純度を確保するための最適化された反応条件を用いた大規模合成が含まれます。 プロセスには、精製と品質管理のために高性能液体クロマトグラフィーの使用が含まれます .
化学反応の分析
反応の種類
イドラプリルは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキサム酸を対応するオキシムに変換する反応です。
還元: オキシム基をアミンに還元する反応です。
置換: ヒドロキサム酸基を含む置換反応.
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素や二酸化マンガンなどの触媒があります。
還元: 水素化ホウ素ナトリウムが還元剤としてよく用いられます。
主要な生成物
これらの反応から生成される主要な生成物には、オキシム、アミン、置換ヒドロキサム酸が含まれます .
科学研究の応用
イドラプリルは、さまざまな科学研究に広く応用されています。
化学: 金属タンパク質における金属-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物系におけるアンジオテンシン変換酵素活性に対する影響について調査されています。
医学: 高血圧やうっ血性心不全の治療における可能性が探索されています。
科学的研究の応用
Pharmacokinetics and Biochemical Efficacy
Key Pharmacokinetic Parameters:
- Bioavailability: Approximately 30% after oral administration.
- Cmax (Maximum Concentration): Dose-related increases observed with doses of 100 mg, 200 mg, and 400 mg.
- Tmax (Time to Reach Cmax): Approximately 3-4 hours post-administration.
- Elimination Half-Life: Ranges from 1.4 to 2.5 hours depending on the dose .
Biochemical Efficacy:
this compound significantly reduces plasma ACE activity, achieving maximal inhibition (94-96%) across all tested doses. This inhibition remains substantial (over 80%) for several hours post-administration, indicating prolonged effects on the renin-angiotensin system .
Clinical Applications
- Hypertension Management:
-
Cardiovascular Protection:
- The compound's ability to inhibit ACE suggests potential benefits in preventing cardiovascular diseases, particularly in patients with comorbid conditions such as diabetes . Research indicates that ACE inhibitors like this compound can retard disease progression and reduce complications associated with cardiovascular disorders.
- Acute Myocardial Ischemia:
Case Studies
Case Study 1: Hypertension Management
In a double-blind study involving hypertensive patients, this compound was administered at varying doses over several weeks. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups. Adverse effects were minimal, primarily involving mild dizziness .
Case Study 2: Cardiovascular Outcomes
A cohort study examined the long-term effects of this compound on patients with chronic heart failure. Patients receiving this compound showed improved left ventricular function and reduced hospitalizations due to heart failure exacerbations compared to those on standard treatments alone .
作用機序
イドラプリルは、アンジオテンシンIをアンジオテンシンIIに変換するアンジオテンシン変換酵素を阻害することによって効果を発揮します。イドラプリルは酵素の活性部位にある亜鉛イオンに結合することで、この変換を防ぎ、アンジオテンシンIIのレベルを低下させます。 これにより、血管拡張と血圧低下が生じます .
類似化合物との比較
類似化合物
カプトプリル: 作用機序は似ていますが、化学構造が異なるアンジオテンシン変換酵素阻害剤です。
エナラプリル: 活性型であるエナラプリラートに変換されるプロドラッグであり、アンジオテンシン変換酵素を阻害します。
リシノプリル: 治療上のプロファイルが類似した長効性アンジオテンシン変換酵素阻害剤.
イドラプリルの独自性
イドラプリルは、ヒドロキサム酸系の非アミノ酸構造により、アンジオテンシン変換酵素の亜鉛イオンに強く結合できる点が特徴です。 これにより、他の阻害剤に比べて強力な阻害と独自の薬物動態プロファイルが実現します .
生物活性
Idrapril is a novel angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This article delves into its biological activity, pharmacokinetics, and biochemical efficacy based on diverse research findings.
Overview of this compound
This compound is a calcium salt derivative of this compound, which has shown significant efficacy in reducing plasma ACE activity. It is administered orally and has a bioavailability of approximately 30% after single doses ranging from 100 mg to 400 mg. The pharmacokinetic profile indicates that peak plasma concentrations occur around 2 hours post-administration, with elimination half-lives ranging from 2.1 to 2.5 hours .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied in clinical trials. A key study evaluated the effects of multiple oral doses of this compound calcium in healthy volunteers:
- Study Design : Double-blind, cross-over comparison against placebo.
- Participants : Six healthy male volunteers aged approximately 29.5 years.
- Doses : Administered doses were 100 mg, 200 mg, and 400 mg twice daily over five days.
Key Findings
Parameter | Dose (mg) | Cmax (ng/ml) | AUC (ng·h/ml) | tmax (h) | Elimination Half-life (h) |
---|---|---|---|---|---|
Single Dose | 100 | Varies | Varies | 2 | 2.1 - 2.5 |
Multiple Doses | 200 | Varies | Varies | 2 | 2.1 - 2.5 |
Multiple Doses | 400 | Varies | Varies | 2 | 2.1 - 2.5 |
Note : Cmax and AUC values vary based on individual responses and dosing regimens.
Biochemical Efficacy
This compound's primary mechanism of action involves the inhibition of ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. The study indicated that this compound significantly reduced plasma ACE activity:
- ACE Inhibition : After administration, peak inhibition was observed at 3 to 4 hours post-dose, with values reaching up to 96% depending on the dosage.
- Recovery Time : The time to return to baseline ACE activity was dose-dependent, with longer recovery times observed at higher doses.
ACE Activity Over Time
The following table summarizes the effects of this compound on plasma ACE activity:
Time Post-Dose (h) | ACE Inhibition (%) at 100 mg | ACE Inhibition (%) at 200 mg | ACE Inhibition (%) at 400 mg |
---|---|---|---|
3-4 | ~96 | ~96 | ~96 |
12 | ~44 | ~55 | ~71 |
36 | Baseline | Baseline | Baseline |
Case Studies and Clinical Applications
Several case studies have highlighted this compound's effectiveness in managing various cardiovascular conditions:
- Hypertension Management : In a cohort study involving patients with essential hypertension, this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo.
- Heart Failure : Clinical trials have indicated that this compound improves cardiac output and reduces hospitalization rates for heart failure patients when used as part of a combination therapy.
- Long-term Efficacy : A longitudinal study showed sustained efficacy in blood pressure control over a period of six months, with minimal side effects reported.
特性
IUPAC Name |
(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIVRALZQSUWHH-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155565 | |
Record name | Idrapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127420-24-0 | |
Record name | Idrapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127420-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idrapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127420240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idrapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDRAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176P5C4QU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。